3-Bromo-5-formylbenzene-1-sulfonamide

Description

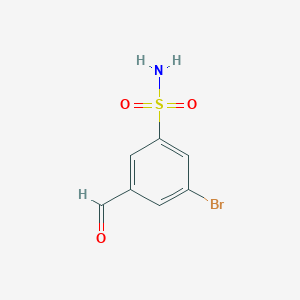

3-Bromo-5-formylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at position 3, a formyl group (-CHO) at position 5, and a sulfonamide (-SO₂NH₂) group at position 1. The bromine atom contributes steric bulk and moderate electron-withdrawing effects, influencing both electronic distribution and molecular interactions.

Properties

Molecular Formula |

C7H6BrNO3S |

|---|---|

Molecular Weight |

264.10 g/mol |

IUPAC Name |

3-bromo-5-formylbenzenesulfonamide |

InChI |

InChI=1S/C7H6BrNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H,(H2,9,11,12) |

InChI Key |

JAEAKKUKOICUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formylbenzene-1-sulfonamide typically involves the bromination of 5-formylbenzene-1-sulfonamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions . The reaction proceeds as follows:

- Dissolve 5-formylbenzene-1-sulfonamide in DCM.

- Add NBS to the solution.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: 3-Bromo-5-carboxybenzene-1-sulfonamide.

Reduction: 3-Bromo-5-hydroxymethylbenzene-1-sulfonamide.

Coupling: Biaryl derivatives with various functional groups.

Scientific Research Applications

3-Bromo-5-formylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, especially those targeting sulfonamide-sensitive enzymes.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and other materials to impart specific properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . This compound may target enzymes involved in folate metabolism, similar to other sulfonamides .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

The electronic and steric profiles of sulfonamide derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Key Properties

Key Observations:

- Formyl vs. Methyl/Amino Groups: The formyl group in the target compound is electron-withdrawing, polarizing the benzene ring and enhancing electrophilic reactivity. In contrast, methyl () and amino () groups exhibit electron-donating effects, altering solubility and interaction profiles .

- Halogenation Patterns : The 3-Br, 5-Cl, 2-F analog () exhibits strong electron-withdrawing effects, increasing metabolic stability but reducing solubility compared to the formyl-substituted target .

- Nitro and Methanesulfonyl Groups : The nitro group () drastically enhances electrophilicity, enabling reduction reactions, while the methanesulfonyl group (-SO₂CH₃) lacks the hydrogen-bonding capacity of sulfonamide (-SO₂NH₂) .

Reactivity and Functional Group Interactions

- Aldehyde-Specific Reactivity : The formyl group in this compound facilitates Schiff base formation and nucleophilic additions, which are absent in halogenated () or methylated () analogs.

- Sulfonamide Interactions : The -SO₂NH₂ group common to all compounds enables hydrogen bonding with biological targets, but steric hindrance from bulky substituents (e.g., 2-F in ) may reduce binding efficiency .

- Halogen Effects: Bromine and chlorine substituents (–3) enhance lipophilicity and resistance to oxidative degradation, whereas the amino group () increases water solubility and basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.